An In-Depth Technical Guide to 3-[Ethyl(methyl)carbamoyl]benzoic Acid (CAS No. 1010797-03-1)
An In-Depth Technical Guide to 3-[Ethyl(methyl)carbamoyl]benzoic Acid (CAS No. 1010797-03-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-[Ethyl(methyl)carbamoyl]benzoic acid, with the Chemical Abstracts Service (CAS) number 1010797-03-1, is a substituted benzoic acid derivative. This document serves as a comprehensive technical guide, consolidating available information on its chemical and physical properties, safety data, and potential synthetic routes. While this specific molecule is not extensively documented in peer-reviewed literature, this guide provides valuable context by drawing parallels with the well-established chemistry of related benzamide and benzoic acid compounds. The ensuing sections are designed to offer a foundational understanding for researchers and drug development professionals interested in the potential applications of this and similar chemical scaffolds.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties of 3-[Ethyl(methyl)carbamoyl]benzoic acid.
| Property | Value | Source |
| CAS Number | 1010797-03-1 | [1] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| Synonyms | Benzoic acid, 3-[(ethylmethylamino)carbonyl]- | [1] |
| Physical Form | Powder | [1] |
| Predicted Boiling Point | 410.5 ± 28.0 °C | [1] |
| Predicted Density | 1.192 ± 0.06 g/cm³ | [1] |
| Storage Temperature | Room Temperature | [1] |
Safety and Handling
Based on available safety data, 3-[Ethyl(methyl)carbamoyl]benzoic acid is classified with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
The GHS pictogram associated with this compound is GHS07 (Exclamation Mark).[1]
Precautionary Measures:
Standard laboratory precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of the powder. For detailed handling and emergency procedures, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.
Conceptual Synthesis Strategies
Caption: Retrosynthetic analysis of the target molecule.
Below are several established methods for the formation of N,N-disubstituted benzamides from benzoic acids, which could be adapted for the synthesis of the target compound.
Acyl Chloride Formation Followed by Amination
This is a classic and reliable two-step approach.
Workflow Diagram:
Caption: A potential three-step synthesis workflow.
Experimental Protocol (Conceptual):
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Protection/Activation: Start with a mono-protected isophthalic acid, such as the monomethyl ester, to ensure selective reaction at one carboxylic acid group. React this with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or toluene.
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Amidation: The resulting acyl chloride is then reacted with N-ethylmethylamine. This reaction is usually performed at low temperatures (e.g., 0 °C) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
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Deprotection: The final step would involve the hydrolysis of the methyl ester to the carboxylic acid, for example, by using a base like sodium hydroxide in a mixture of water and an organic solvent, followed by acidification.
Direct Amide Coupling
Modern coupling reagents allow for the direct formation of the amide bond from the carboxylic acid and the amine, avoiding the need to form the acyl chloride.
Workflow Diagram:
Caption: Direct amide coupling synthesis workflow.
Experimental Protocol (Conceptual):
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Coupling Reaction: A mono-protected isophthalic acid is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF) or DCM. To this solution, the coupling reagent (e.g., HATU, HBTU, or DCC) and a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) are added. N-ethylmethylamine is then added, and the reaction is stirred at room temperature until completion.
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Work-up and Purification: The reaction mixture is typically worked up by washing with aqueous solutions to remove the coupling byproducts and unreacted starting materials. The product is then purified by column chromatography.
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Deprotection: Similar to the acyl chloride method, the protecting group on the second carboxylic acid is removed in a final step.
Potential Applications in Research and Drug Discovery
While there is no specific literature detailing the applications of 3-[Ethyl(methyl)carbamoyl]benzoic acid, the benzamide moiety is a common feature in many biologically active molecules. Benzoic acid derivatives are recognized as versatile scaffolds in medicinal chemistry.[2] They are present in a wide range of pharmaceuticals with diverse therapeutic effects.[3]
The structure of 3-[Ethyl(methyl)carbamoyl]benzoic acid, containing both a carboxylic acid and a tertiary amide, presents several possibilities for its use as a building block in the synthesis of more complex molecules. The carboxylic acid can be further functionalized, for example, to form esters or other amides, while the N,N-disubstituted amide is generally a stable functional group.
Given the broad spectrum of activities of benzamide-containing compounds, it is conceivable that 3-[Ethyl(methyl)carbamoyl]benzoic acid could serve as an intermediate in the synthesis of novel compounds with potential therapeutic applications. However, without specific biological data, any discussion of its mechanism of action would be purely speculative.
Spectroscopic and Analytical Characterization (Anticipated)
No published spectroscopic data for 3-[Ethyl(methyl)carbamoyl]benzoic acid were found. However, based on its structure, the following spectral characteristics can be anticipated:
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¹H NMR: The spectrum would be expected to show signals for the aromatic protons, with splitting patterns indicative of a 1,3-disubstituted benzene ring. Signals for the ethyl group (a quartet and a triplet) and the methyl group (a singlet) attached to the nitrogen would also be present. The carboxylic acid proton would likely appear as a broad singlet at the downfield end of the spectrum.
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¹³C NMR: The carbon spectrum would show distinct signals for the two carbonyl carbons (one for the carboxylic acid and one for the amide), the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid would be expected around 1700 cm⁻¹, and another C=O stretch for the tertiary amide would likely appear around 1630-1660 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.23 g/mol ).
Conclusion
3-[Ethyl(methyl)carbamoyl]benzoic acid is a chemical compound for which detailed research applications and biological activity data are not yet publicly available. However, its chemical structure as a substituted benzoic acid derivative suggests its potential utility as a building block in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its known properties, safety information, and plausible synthetic strategies based on established chemical principles. Further research is required to elucidate the specific biological activities and potential applications of this compound.
References
- Google Patents. Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
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MDPI. N,N-Diethyl-3-methylbenzamide. [Link]
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
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PMC - PubMed Central. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]
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Angene Chemical. 3-[ethyl(2-methylpropyl)carbamoyl]benzoic acid. [Link]
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ChemBK. Benzamide, N-ethyl-. [Link]
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ResearchGate. Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. [Link]
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Safety data sheet. [Link]
